

In-Depth Technical Guide to Roseoside: Chemical Structure, Stereochemistry, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Roseoside	
Cat. No.:	B058025	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a naturally occurring C13-norisoprenoid glycoside, has garnered significant attention within the scientific community for its diverse biological activities, including insulinmimetic, antioxidant, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Roseoside** and its major stereoisomers. It summarizes key quantitative physicochemical and spectroscopic data, outlines detailed experimental protocols for its isolation, purification, and biological evaluation, and explores the current understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

Roseoside is a glycoside composed of a C13-norisoprenoid aglycone linked to a glucose molecule. The core structure is characterized by a cyclohexenone ring and a butenyl side chain. The stereochemistry of **Roseoside** is complex, with multiple chiral centers leading to the existence of several stereoisomers. The most commonly cited stereoisomers in the literature are (6S,9R)-**Roseoside**, (6R,9R)-**Roseoside**, and (6S,9S)-**Roseoside**.



The IUPAC names and CAS numbers for these key stereoisomers are provided below:

- (6S,9R)-**Roseoside**: (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[1]
 - CAS Number: 54835-70-0[2]
- (6R,9R)-**Roseoside**: (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[3]
- (6R,9S)-**Roseoside**: (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[1]

The absolute configuration at the C-6 and C-9 positions significantly influences the biological activity of the molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Roseoside** stereoisomers is presented in the tables below. This data is essential for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of **Roseoside** Stereoisomers

Property	(6S,9R)-Roseoside	(6R,9R)-Roseoside	(6S,9S)-Roseoside
Molecular Formula	С19Н30О8	C19H30O8	С19Н30О8
Molecular Weight	386.4 g/mol	386.4 g/mol	386.4 g/mol
Specific Rotation ([α]D)	+59.6° (c 0.08, MeOH)[4]	Not available	Not available

Table 2: 1H NMR Spectroscopic Data (500 MHz, CD3OD) for (6S,9R)-Roseoside



Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
H-2	2.53, 2.15	m	17.1
H-4	5.88	S	
H-7	5.75	d	15.7
H-8	5.85	dd	15.7, 6.0
H-9	4.35	q	6.4
H-10	1.25	d	6.4
H-11	1.05	S	_
H-12	1.02	S	_
H-13	1.88	S	_
H-1'	4.38	d	7.8
H-2'	3.20	m	_
H-3'	3.35	m	
H-4'	3.28	m	_
H-5'	3.30	m	_
H-6'a	3.85	dd	12.0, 2.2
H-6'b	3.68	dd	12.0, 5.5

Note: NMR data for other stereoisomers is reported in the literature but is not readily available in a consolidated tabular format.

Table 3: 13C NMR Spectroscopic Data (125 MHz, CD3OD) for (6S,9R)-Roseoside

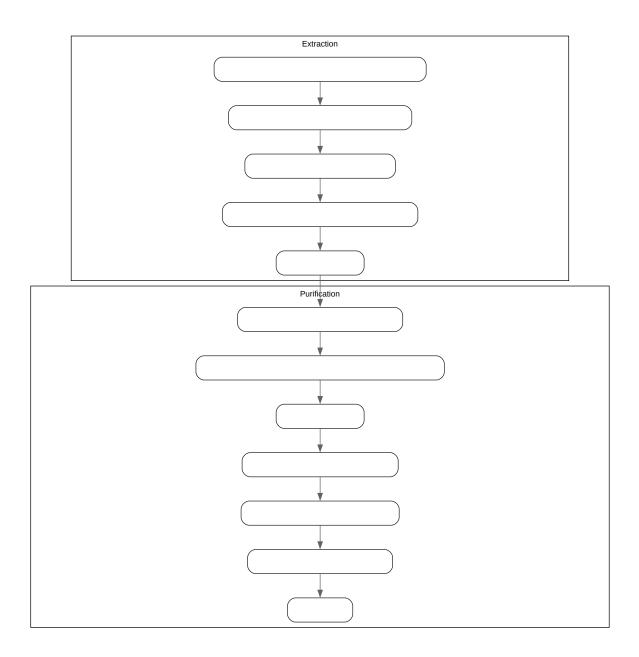


Carbon	Chemical Shift (δ, ppm)
C-1	42.1
C-2	50.8
C-3	201.5
C-4	127.9
C-5	167.3
C-6	79.8
C-7	134.5
C-8	132.1
C-9	77.2
C-10	21.2
C-11	24.3
C-12	23.5
C-13	19.8
C-1'	102.8
C-2'	75.1
C-3'	78.2
C-4'	71.6
C-5'	78.0
C-6'	62.8

Experimental Protocols Isolation and Purification of Roseoside from Ampelopsis grossedentata



Ampelopsis grossedentata is a known botanical source of **Roseoside**. The following protocol is a generalized procedure for its extraction and purification, which may require optimization based on the specific plant material and available equipment.



Click to download full resolution via product page



Figure 1. Workflow for the extraction and purification of **Roseoside**.

Methodology:

Extraction:

- Air-dried and powdered leaves of Ampelopsis grossedentata are subjected to ultrasoundassisted extraction with 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v) for 30 minutes at 50°C.
- The extraction process is repeated three times to ensure maximum yield.
- The extracts are combined and filtered through cheesecloth and then filter paper to remove solid residues.
- The filtrate is concentrated using a rotary evaporator under reduced pressure at 50°C to obtain the crude ethanol extract.

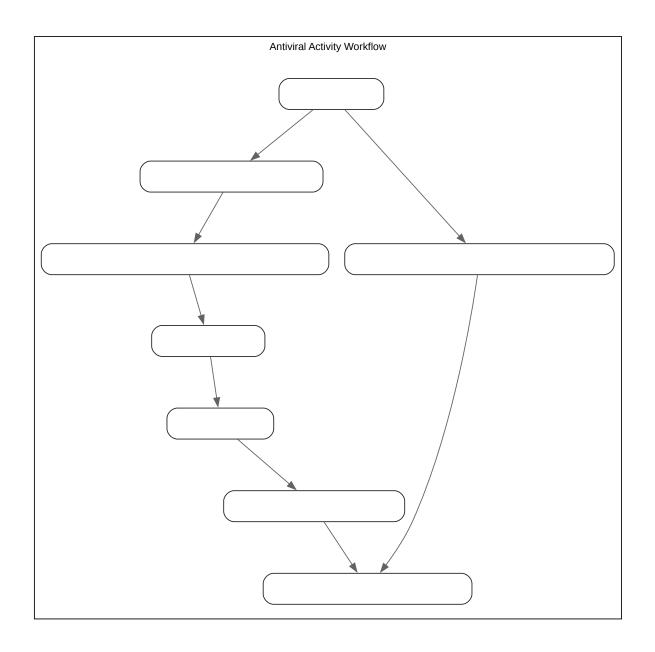
Purification:

- The crude extract is dissolved in a minimal amount of water and loaded onto a preequilibrated macroporous resin (e.g., AB-8) column.
- The column is first washed with deionized water to remove highly polar impurities.
- A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the adsorbed compounds.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the presence of Roseoside.
- Fractions containing a high concentration of Roseoside are pooled and concentrated.
- The enriched fraction is further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield pure Roseoside.



In Vitro Antiviral Activity Assay against Hepatitis C Virus (HCV)

The following protocol describes an experimental workflow to evaluate the antiviral activity of **Roseoside** against HCV.





Click to download full resolution via product page

Figure 2. Experimental workflow for assessing the anti-HCV activity of Roseoside.

Methodology:

- Cell Culture and Infection:
 - Human hepatoma (Huh7.5) cells are cultured in Dulbecco's Modified Eagle Medium
 (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
 - Cells are seeded in 24-well plates and allowed to adhere overnight.
 - The cells are then infected with the JFH-1 strain of cell culture-produced HCV (HCVcc) at a multiplicity of infection (MOI) of 0.1.
- Treatment and Incubation:
 - After 4 hours of infection, the virus-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
 - \circ Fresh medium containing various concentrations of **Roseoside** (e.g., 0, 5, 10, 20, 40 μ M) is added to the wells.
 - The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
- Quantification of HCV RNA:
 - Total RNA is extracted from the cells using a commercial RNA extraction kit.
 - The levels of HCV RNA are quantified by real-time reverse transcription-polymerase chain reaction (RT-qPCR) using primers and a probe specific for the HCV 5' untranslated region (UTR).
 - The results are normalized to an internal control gene (e.g., GAPDH).
- Cytotoxicity Assay:



- In parallel, the cytotoxicity of Roseoside on Huh7.5 cells is determined using a standard MTT or similar cell viability assay.
- The 50% cytotoxic concentration (CC₅₀) is calculated.
- Data Analysis:
 - The 50% effective concentration (EC₅₀) of Roseoside for HCV inhibition is calculated from the dose-response curve of the RT-qPCR data.
 - The selectivity index (SI) is determined by the ratio of CC50 to EC50.

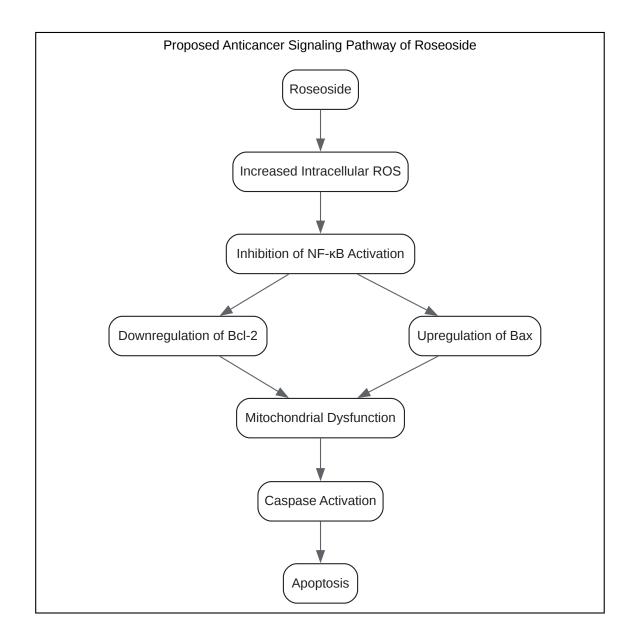
Biological Activities and Signaling Pathways

Roseoside has been reported to exhibit a range of biological activities. While the precise molecular mechanisms for some of these effects are still under investigation, current research provides insights into its potential modes of action.

Anticancer Activity: A Proposed ROS-Mediated Apoptotic Pathway

Several studies have suggested that the anticancer effects of various natural glycosides are mediated through the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. While the specific pathway for **Roseoside** is not yet fully elucidated, a plausible mechanism involves the modulation of the NF-kB signaling pathway.





Click to download full resolution via product page

Figure 3. Proposed ROS-mediated apoptotic pathway influenced by **Roseoside**.

Pathway Description:

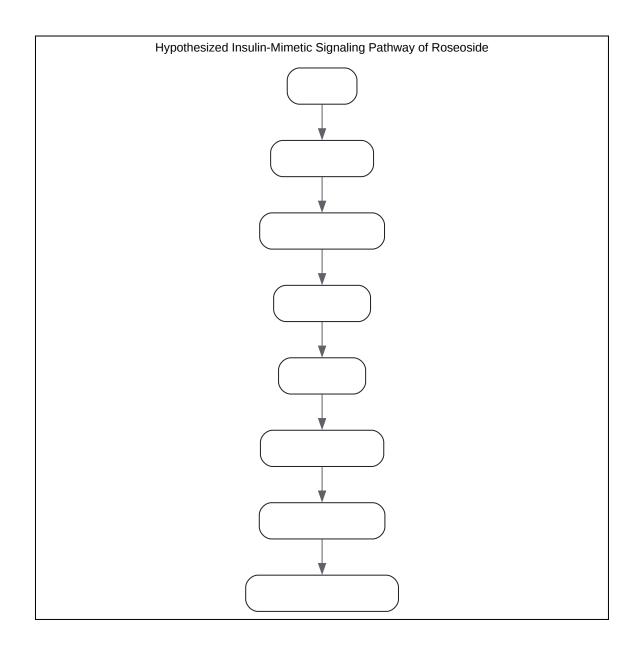


It is hypothesized that **Roseoside** may induce an increase in intracellular ROS levels in cancer cells. This elevation in ROS can lead to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of cell survival and proliferation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of proapoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio can result in mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death or apoptosis.

Insulin-Mimetic Activity: Potential Involvement of the PI3K/Akt Pathway

Roseoside has been reported to possess insulin-mimetic properties. The insulin signaling pathway is crucial for glucose homeostasis, and its dysregulation is a hallmark of diabetes. The PI3K/Akt pathway is a central component of insulin signaling. It is plausible that **Roseoside** exerts its insulin-mimetic effects by modulating this pathway.





Click to download full resolution via product page

Figure 4. Hypothesized involvement of Roseoside in the PI3K/Akt insulin signaling pathway.

Pathway Description:



It is proposed that **Roseoside** may interact with the insulin receptor or downstream signaling molecules. This interaction could lead to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn would activate phosphoinositide 3-kinase (PI3K). Activated PI3K catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating the uptake of glucose from the bloodstream into cells.

Conclusion

Roseoside is a promising natural product with a well-defined chemical structure and diverse stereochemistry that influences its biological activities. This guide has provided a consolidated resource of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its study. While its anticancer and insulin-mimetic activities are of significant interest, further research is required to fully elucidate the specific signaling pathways involved. The information and methodologies presented herein are intended to facilitate future investigations into the therapeutic potential of **Roseoside** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (6R,9S)-Roseoside | C19H30O8 | CID 11165077 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6S,9R-Roseoside | C19H30O8 | CID 9930064 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6R,9R)-Roseoside | C19H30O8 | CID 44570408 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to Roseoside: Chemical Structure, Stereochemistry, and Biological Insights]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058025#chemical-structure-and-stereochemistry-of-roseoside]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com